molecular formula C9H11FN2O B8622267 (4-fluorophenyl)-acetic acid N-methyl-hydrazide

(4-fluorophenyl)-acetic acid N-methyl-hydrazide

Cat. No. B8622267
M. Wt: 182.19 g/mol
InChI Key: IIKURMSQWHXJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-fluorophenyl)-acetic acid N-methyl-hydrazide is a useful research compound. Its molecular formula is C9H11FN2O and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-fluorophenyl)-acetic acid N-methyl-hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-fluorophenyl)-acetic acid N-methyl-hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-methylacetohydrazide

InChI

InChI=1S/C9H11FN2O/c1-12(11)9(13)6-7-2-4-8(10)5-3-7/h2-5H,6,11H2,1H3

InChI Key

IIKURMSQWHXJGV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78° C. stirred solution of methyl hydrazine (11 mL, 208.5 mmol) in CH2Cl2 (100 mL) is added dropwise a solution of commercially available 4-fluorophenyl-acetyl chloride (12 g, 69.5 mmol) in CH2Cl2 (200 mL). The reaction mixture is stirred for 2 hours at −78° C. and is then slowly warmed to room temperature. The reaction mixture is filtered and the filtrate concentrated under reduced pressure to give a pale yellow oil. Purification over silica (EtOAc) affords 7.6 g (61% yield) of the desired product: 1H NMR (300 MHz, CDCl3) δ 7.28-7.23 (m, 2H), 6.99-6.92 (m, 2H), 3.87 (s, 2H), 3.190 (s, 2H), 3.11 (s, 3H); ESI/MS: 183.1 (M+H).
Name
methyl hydrazine
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
61%

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